molecular formula C14H18N4O2S2 B2829607 N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide CAS No. 2415455-25-1

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No. B2829607
CAS RN: 2415455-25-1
M. Wt: 338.44
InChI Key: YSWNXKBBYFCYFM-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a group of heterocyclic compounds that have shown a wide range of biological activities . They are part of the larger family of pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines includes a pyrimidine ring fused with a thiophene ring . The exact structure of “N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide” would depend on the specific locations and types of substitutions on this base structure.


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines would depend on the specific compound and conditions. For example, some thieno[2,3-d]pyrimidines exhibit anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary depending on the specific compound. Pyrimidines are generally weaker bases than pyridine and are soluble in water .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidines can vary widely depending on the specific compound and its biological target. Some thieno[2,3-d]pyrimidines have been found to have antimicrobial activity, while others have shown anti-inflammatory activity .

properties

IUPAC Name

N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-1-2-11)17-10-3-6-18(7-4-10)13-12-5-8-21-14(12)16-9-15-13/h5,8-11,17H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWNXKBBYFCYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

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